![molecular formula C9H8FNOS2 B2724889 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol CAS No. 477889-73-9](/img/structure/B2724889.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol
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Overview
Description
The compound “2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol” seems to be a derivative of benzothiazole. Benzothiazole derivatives are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their structural diversity and pharmacological properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity . Another method involves a one-pot three-component Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary based on the substituents attached to the benzothiazole ring. For example, the compound “2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE” has a linear formula of C15H13N3OS3 .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, the compound “2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE” has a molecular weight of 347.482 .Scientific Research Applications
Anti-Tubercular Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These derivatives were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques . Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their potency against tuberculosis. Additionally, molecular docking studies have explored their interactions with the target enzyme DprE1, aiming for enhanced anti-tubercular efficacy.
Neuroprotective Effects
While not extensively studied, the compound’s structural features suggest possible neuroprotective properties. Researchers are exploring its impact on neuronal health, synaptic function, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of benzothiazole derivatives can depend on their specific structure and the biological target. For instance, some benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Safety and Hazards
Future Directions
The future directions in the research of benzothiazole derivatives could involve the design and synthesis of new derivatives with improved pharmacological properties. Computational studies could also be carried out for the calculation of pharmacophore patterns and prediction of pharmacokinetic properties .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS2/c10-8(5-12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4,8,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRUARLTYWJLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol |
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